molecular formula C13H17BF2O4S B13595990 2-(4-Difluoromethanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Difluoromethanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13595990
M. Wt: 318.1 g/mol
InChI Key: BZJPXZGBKIVJGO-UHFFFAOYSA-N
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Description

2-(4-Difluoromethanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Difluoromethanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-difluoromethanesulfonylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Difluoromethanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boron reagent with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(4-Difluoromethanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the following applications:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: For the development of new pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Industry: In the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-Difluoromethanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Fluorophenylboronic Acid
  • 2,4-Difluorophenylboronic Acid

Uniqueness

2-(4-Difluoromethanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its difluoromethanesulfonyl group, which enhances its reactivity and stability compared to other boronic acids. This makes it particularly useful in challenging cross-coupling reactions where other boronic acids may fail.

Properties

Molecular Formula

C13H17BF2O4S

Molecular Weight

318.1 g/mol

IUPAC Name

2-[4-(difluoromethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BF2O4S/c1-12(2)13(3,4)20-14(19-12)9-5-7-10(8-6-9)21(17,18)11(15)16/h5-8,11H,1-4H3

InChI Key

BZJPXZGBKIVJGO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C(F)F

Origin of Product

United States

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